The synthesis of 6-(3,3-diphenylpropyl)guvacine involves several steps, typically starting from guvacine itself. The general synthetic pathway includes:
Specific reaction conditions such as temperature and reaction time can vary but typically involve heating for several hours to ensure complete conversion .
The molecular structure of 6-(3,3-diphenylpropyl)guvacine can be represented as follows:
The structural formula can be visualized using molecular modeling software to analyze steric and electronic properties that impact its biological activity .
6-(3,3-Diphenylpropyl)guvacine participates in various chemical reactions typical of amines and carboxylic acids:
These reactions are crucial for understanding its stability and reactivity in biological systems .
The primary mechanism of action for 6-(3,3-diphenylpropyl)guvacine involves inhibition of GABA transporters (specifically GAT-1). By inhibiting these transporters, the compound increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.
These properties are essential for determining its suitability for various applications in research and potential therapeutic uses .
6-(3,3-Diphenylpropyl)guvacine has several scientific applications:
6-(3,3-Diphenylpropyl)guvacine (CAS# 134420-91-0) is a synthetic guvacine derivative with the systematic name 2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid, hydrochloride. Its molecular formula is C₂₁H₂₄ClNO₂, corresponding to a molecular weight of 357.87 g/mol [1] [6] [7]. Structurally, it consists of two key moieties:
The compound typically exists as a hydrochloride salt to improve solubility. Key physicochemical properties include a high boiling point (498.3°C at 760 mmHg) and flash point (255.1°C), indicative of thermal stability [1] [6].
Table 1: Chemical Identifiers and Properties of 6-(3,3-Diphenylpropyl)guvacine
Property | Value |
---|---|
CAS Registry Number | 134420-91-0 |
IUPAC Name | 2-(3,3-Diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid hydrochloride |
Molecular Formula | C₂₁H₂₄ClNO₂ |
Molecular Weight | 357.87 g/mol |
Boiling Point | 498.3°C (at 760 mmHg) |
Synonyms | 6-DDPG; Guvacine, 6-(3,3-diphenylpropyl)- |
This compound emerged from seminal work in the early 1990s aimed at rational design of GABA uptake inhibitors. Wermuth and colleagues developed a pharmacophore model for GABA transporter (GAT) inhibitors, identifying three critical elements:
6-(3,3-Diphenylpropyl)guvacine was synthesized explicitly to validate this model. The 3,3-diphenylpropyl side chain was engineered to position the phenyl rings optimally within a hypothesized hydrophobic pocket of GAT1. Biological testing confirmed exceptional potency, with an IC₅₀ of 0.1 μM against GABA uptake in rat brain synaptosomes, rivaling then-leading inhibitors like tiagabine [3] [5]. This success cemented the pharmacophore model’s utility and underscored the compound’s role as a tool for probing GAT biology. A 2004 patent further highlighted its therapeutic potential by disclosing applications in analgesia, implicating GABAergic modulation in pain pathways [2].
6-(3,3-Diphenylpropyl)guvacine functions as a potent and selective inhibitor of GABA transporter 1 (GAT1), the predominant subtype responsible for synaptic GABA reuptake in the CNS [9] . Its mechanism involves:
By inhibiting GABA clearance, the compound elevates synaptic GABA concentrations, thereby prolonging GABAₐ receptor-mediated inhibition of postsynaptic neurons. This action is mechanistically distinct from GABA receptor agonists (e.g., benzodiazepines) as it amplifies endogenous GABA signaling selectively [5] [9]. While early studies used non-selective assays, subsequent research indicates preferential activity at GAT1 over GAT2/GAT3 subtypes, aligning with its structural similarity to nipecotic acid-based inhibitors like tiagabine [3] .
Table 2: Potency Comparison of Select GAT Inhibitors
Compound | IC₅₀ (μM) vs. GAT1 | Selectivity Profile |
---|---|---|
6-(3,3-Diphenylpropyl)guvacine | 0.1 | Moderate preference for GAT1 |
Guvacine (parent compound) | 39.0 | Non-selective |
Tiagabine | 0.8 | GAT1-selective |
(R)-Nipecotic acid | 0.04 | GAT1-preferring |
A critical limitation is its zwitterionic nature (due to the carboxylic acid and protonated amine), which restricts blood-brain barrier permeability. This property confines its use primarily to in vitro studies unless administered via intracerebral routes [4] [8]. Nevertheless, its potency makes it invaluable for mechanistic studies of GABA transport dynamics and synaptic plasticity.
Table 3: Key GABA Transporter Subtypes and Inhibitors
GAT Subtype | Primary Localization | Endogenous Substrates | Selective Inhibitor Examples |
---|---|---|---|
GAT1 (SLC6A1) | Presynaptic neurons | GABA | Tiagabine, NNC-711 |
GAT3 (SLC6A11) | Astrocytes | GABA, β-alanine | SNAP-5114 |
BGT1 (SLC6A12) | Liver/kidney/BBB | GABA, betaine | EF1502, NNC052090 |
Conclusion6-(3,3-Diphenylpropyl)guvacine remains a cornerstone compound in GABA transporter pharmacology. Its rationally designed structure validated early pharmacophore models for GAT inhibitors and revealed critical structure-activity principles for synaptic GABA modulation. While physicochemical properties limit its therapeutic translation, its in vitro potency ensures continued utility in dissecting GABAergic mechanisms in epilepsy, pain, and neuropsychiatric disorders. Future research directions include developing brain-penetrant analogs via carboxylic acid bioisosteres or prodrug strategies [4] [9].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8